1-Bromo-4-(4-chlorophenyl)but-3-en-2-one
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Overview
Description
1-Bromo-4-(4-chlorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a bromine atom and a chlorophenyl group attached to a butenone backbone
Preparation Methods
The synthesis of 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one typically involves standard organic reactions. One common method is the reaction of sodium 4-bromobenzoate with 2-butanone under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-(4-chlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Scientific Research Applications
1-Bromo-4-(4-chlorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Bromo-4-(4-chlorophenyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorophenyl groups play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
1-Bromo-4-(4-chlorophenyl)but-3-en-2-one can be compared with similar compounds such as:
- 2-Bromo-1-(4-chlorophenyl)-3-(4-fluorophenyl)propane-1,3-dione
- 2-Bromo-1-(4-chlorophenyl)-3-p-tolylpropane-1,3-dione
- 1-(4-Bromophenyl)-3-(4-fluorophenyl)propane-1,3-dione These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications .
Biological Activity
1-Bromo-4-(4-chlorophenyl)but-3-en-2-one is an organic compound notable for its unique structural features, including a bromo group and a chlorophenyl group attached to a butenone backbone. Its molecular formula is C10H8BrClO, with a molecular weight of approximately 247.52 g/mol. The compound exhibits a conjugated system due to the presence of a double bond between the second and third carbon atoms, contributing to its reactivity and potential biological activity. This article reviews the biological activities associated with this compound, highlighting its antimicrobial, anti-inflammatory, and cytotoxic properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The presence of both bromine and chlorine substituents enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity in various studies. It has been shown to inhibit the growth of several bacterial strains, which suggests its potential use as an antibacterial agent. For instance, studies have indicated that compounds with similar structures exhibit effective inhibition against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties , which may be attributed to its ability to modulate inflammatory pathways. The presence of halogen substituents appears to enhance its efficacy in reducing inflammation markers in vitro. This activity is crucial for developing therapeutic agents aimed at treating inflammatory diseases .
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it has shown promising results in inducing apoptosis in human cancer cells, particularly those expressing wild-type p53. The compound's mechanism involves the activation of p53-dependent pathways, leading to growth inhibition in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity in Cancer Cells
In a study evaluating the cytotoxic effects of this compound on HCT116 colorectal cancer cells, the compound exhibited a GI50 value of approximately 2.6 µM, indicating potent growth inhibitory activity. The study also assessed the selectivity index by comparing effects on normal fibroblast cells (HFF-1), demonstrating lower toxicity towards non-cancerous cells .
The biological activity of this compound can be attributed to its electrophilic nature , allowing it to form covalent bonds with nucleophilic sites within proteins and nucleic acids. This interaction is crucial for understanding its mechanism of action and potential therapeutic effects.
Properties
CAS No. |
634906-78-8 |
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Molecular Formula |
C10H8BrClO |
Molecular Weight |
259.52 g/mol |
IUPAC Name |
1-bromo-4-(4-chlorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8BrClO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-6H,7H2 |
InChI Key |
YUJKQOZICDOQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)CBr)Cl |
Origin of Product |
United States |
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